methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-methyl-4-phenyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-4-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. This reaction is followed by basic hydrolysis to yield the corresponding acid . Another method involves refluxing a 1:1 molar ratio of phenyl hydrazine and dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes. These methods are designed to be efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide for basic hydrolysis, and various oxidizing and reducing agents depending on the desired transformation . Reaction conditions often involve refluxing in solvents like ethanol, toluene, or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, basic hydrolysis of the ester group yields the corresponding carboxylic acid .
Scientific Research Applications
Methyl 1-methyl-4-phenyl-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 1-methyl-4-phenyl-1H-pyrazole-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation . The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: Known for its antimicrobial properties.
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Studied for its anti-inflammatory effects.
Uniqueness
Methyl 1-methyl-4-phenyl-1H-pyrazole-5-carboxylate stands out due to its unique combination of a methyl and phenyl group on the pyrazole ring, which contributes to its specific biological activities and chemical reactivity .
Properties
CAS No. |
23097-85-0 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl 2-methyl-4-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-14-11(12(15)16-2)10(8-13-14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
XBJGMURQLPWXOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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